molecular formula C22H14N2S B2972248 2-(2-Phenylquinolin-4-yl)benzo[d]thiazole CAS No. 42039-61-2

2-(2-Phenylquinolin-4-yl)benzo[d]thiazole

Cat. No.: B2972248
CAS No.: 42039-61-2
M. Wt: 338.43
InChI Key: OCFQXQSFHNMAIW-UHFFFAOYSA-N
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Description

2-(2-Phenylquinolin-4-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural elements of quinoline and benzothiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylquinolin-4-yl)benzo[d]thiazole typically involves the condensation of 2-aminobenzothiazole with 2-phenylquinoline-4-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate, and the reaction mixture is heated to reflux in a suitable solvent like ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylquinolin-4-yl)benzo[d]thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .

Scientific Research Applications

2-(2-Phenylquinolin-4-yl)benzo[d]thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenylquinolin-4-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind to DNA or proteins, thereby interfering with their normal function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Phenylquinolin-4-yl)benzo[d]thiazole is unique due to its combined quinoline and benzothiazole structures, which confer distinct chemical and biological properties. This dual structure enhances its ability to interact with various biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-(2-phenylquinolin-4-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2S/c1-2-8-15(9-3-1)20-14-17(16-10-4-5-11-18(16)23-20)22-24-19-12-6-7-13-21(19)25-22/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFQXQSFHNMAIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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